An In-depth Technical Guide to Methyl 2-(3,5-dibromophenyl)acetate
An In-depth Technical Guide to Methyl 2-(3,5-dibromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3,5-dibromophenyl)acetate, with the CAS number 644982-90-1 , is a halogenated aromatic compound that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its structure, featuring a phenylacetic acid methyl ester core substituted with two bromine atoms at the meta positions, offers a unique combination of lipophilicity, metabolic stability, and synthetic versatility. This guide provides a comprehensive overview of its synthesis, properties, potential applications in drug discovery, and essential safety information.
The strategic placement of bromine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. Halogen bonds, for instance, are increasingly recognized as important non-covalent interactions in ligand-protein binding. Furthermore, the presence of bromine can block sites of metabolism, thereby increasing the half-life of a drug candidate. The 3,5-dibromo substitution pattern, in particular, offers a scaffold with C2v symmetry, which can be exploited in the design of specific inhibitors or probes.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-(3,5-dibromophenyl)acetate is presented in the table below. These properties are crucial for understanding its behavior in both reaction and biological systems.
| Property | Value | Source |
| CAS Number | 644982-90-1 | N/A |
| Molecular Formula | C₉H₈Br₂O₂ | N/A |
| Molecular Weight | 307.97 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |
Synthesis of Methyl 2-(3,5-dibromophenyl)acetate
The synthesis of Methyl 2-(3,5-dibromophenyl)acetate is typically achieved through a two-step process starting from a readily available precursor. The general workflow involves the synthesis of the corresponding carboxylic acid followed by its esterification.
Caption: General two-step synthesis workflow for Methyl 2-(3,5-dibromophenyl)acetate.
Step 1: Synthesis of 3,5-dibromophenylacetic acid
While a direct synthesis of 3,5-dibromophenylacetic acid is not readily found in the provided search results, a plausible route can be inferred from the synthesis of similar compounds like 3,5-dibromosalicylic acid. A common method for introducing bromine atoms to an aromatic ring is through electrophilic aromatic substitution.
Hypothetical Protocol based on related syntheses[1]:
-
Reaction Setup: In a well-ventilated fume hood, dissolve phenylacetic acid in a suitable solvent such as glacial acetic acid or a mixture of p-dioxane and water.
-
Bromination: Slowly add a stoichiometric amount of bromine (2.0-2.2 equivalents) to the solution at room temperature with vigorous stirring. The reaction may be exothermic, and cooling might be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is poured into a large volume of cold water to precipitate the crude product. The solid is then collected by vacuum filtration and washed with water to remove any residual acid and bromine.
-
Purification: The crude 3,5-dibromophenylacetic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Step 2: Fischer Esterification
The conversion of the carboxylic acid to its methyl ester is a classic Fischer esterification reaction. This acid-catalyzed reaction is an equilibrium process.[2][3][4]
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dibromophenylacetic acid in an excess of anhydrous methanol. Methanol acts as both the reactant and the solvent, which helps to drive the equilibrium towards the product side.[2]
-
Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.[2]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude Methyl 2-(3,5-dibromophenyl)acetate.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: Key components of the Fischer esterification of 3,5-dibromophenylacetic acid.
Applications in Drug Discovery and Medicinal Chemistry
Methyl 2-(3,5-dibromophenyl)acetate is a valuable building block for the synthesis of more complex molecules with potential biological activity.[5][6][7][8] The 3,5-dibromophenyl moiety can be incorporated into various molecular scaffolds to modulate their pharmacological properties.
Key Roles in Drug Design:
-
Scaffold for Lead Optimization: The phenylacetic acid framework is a common motif in many biologically active compounds. The dibromo substitution provides a starting point for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the chemical space around a lead compound.
-
Modulation of Physicochemical Properties: The two bromine atoms significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. However, this must be carefully balanced to maintain adequate aqueous solubility.
-
Metabolic Stability: The carbon-bromine bond is generally stable to metabolic degradation. Introducing bromine atoms at the 3 and 5 positions can block potential sites of aromatic hydroxylation, a common metabolic pathway, thereby increasing the in vivo half-life of a drug candidate.
-
Halogen Bonding: The bromine atoms can act as halogen bond donors, forming specific interactions with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in the active site of a target protein. This can contribute to enhanced binding affinity and selectivity.
-
Structural Rigidity: The bulky bromine atoms can restrict the rotation of the phenyl ring, which may be advantageous for locking the molecule into a bioactive conformation.
Safety and Handling
A specific Safety Data Sheet (SDS) for Methyl 2-(3,5-dibromophenyl)acetate (CAS 644982-90-1) was not found. Therefore, it is crucial to handle this compound with the same precautions as other halogenated aromatic compounds of similar structure.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12][13][14]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][11]
-
Eye Contact: In case of contact with eyes, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[12]
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.[12]
-
Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Hazard Classification (Inferred):
Based on similar brominated aromatic compounds, Methyl 2-(3,5-dibromophenyl)acetate may be classified as:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
Methyl 2-(3,5-dibromophenyl)acetate is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern offers a range of opportunities to fine-tune the properties of bioactive molecules. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for its effective utilization in the research and development of new therapeutic agents. Further exploration of its applications in the synthesis of novel compounds is warranted to fully realize its potential.
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